2-(Oxetan-3-yl)ethanol

Description

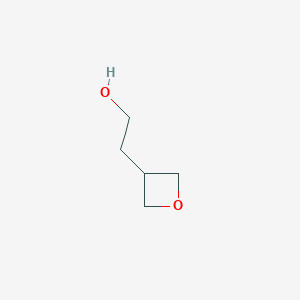

Structure

3D Structure

Propriétés

IUPAC Name |

2-(oxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOMVZHWFXVFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445595 | |

| Record name | 2-(oxetan-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251922-46-0 | |

| Record name | 2-(oxetan-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxetan-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Oxetan-3-yl)ethanol chemical properties

An In-Depth Technical Guide to 2-(Oxetan-3-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 251922-46-0), a pivotal building block in contemporary medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif for its ability to confer significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This document details the core chemical properties, spectroscopic signature, synthesis, and reactivity of this compound. Furthermore, it offers field-proven insights into its strategic application in drug discovery, presenting detailed protocols and workflows for its incorporation into lead compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxetane scaffold.

Introduction: The Strategic Value of the Oxetane Motif

In the landscape of drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring has garnered substantial interest as a "magic fragment" for its capacity to address common liabilities in drug candidates.[1][2] Unlike its unstable and unsaturated counterpart, 2H-oxete, the saturated oxetane ring is a robust and versatile tool for molecular design.[1]

The strategic incorporation of an oxetane can profoundly influence a molecule's profile:

-

Bioisosterism : The oxetane unit is frequently employed as a polar bioisostere for less desirable functional groups like gem-dimethyl and carbonyl groups.[3][4][5] It occupies a similar steric volume to a gem-dimethyl group but introduces polarity, which can enhance solubility and block metabolically labile C-H bonds.[1]

-

Solubility Enhancement : Replacing a lipophilic group with an oxetane can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[4][6]

-

Metabolic Stability : The oxetane ring is generally resistant to metabolic degradation, offering a strategy to improve the half-life of a drug candidate.[4][6]

-

Reduced Lipophilicity : The inherent polarity of the oxetane moiety reduces a compound's overall lipophilicity (LogD), which can be beneficial for minimizing off-target toxicity.[1][6]

-

pKa Modulation : Due to the electron-withdrawing nature of the ether oxygen, an oxetane placed near an amine can significantly lower its basicity (pKa), a powerful tactic for mitigating issues like hERG channel inhibition.[1][7]

This compound serves as a primary building block, providing a convenient two-carbon linker to this highly valuable heterocyclic system, enabling its facile incorporation into a wide array of molecular scaffolds.[8]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, reflecting its utility as a polar, liquid building block suitable for various synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 251922-46-0 | [9][10] |

| Molecular Formula | C₅H₁₀O₂ | [9][11] |

| Molecular Weight | 102.13 g/mol | [8][9][10] |

| Physical Form | Liquid | [10] |

| Boiling Point | 206 °C (at 760 mmHg) | [8][9] |

| Density | 1.051 g/cm³ | [9] |

| Flash Point | 96 °C | [9] |

| Polar Surface Area (PSA) | 29.5 Ų | [9] |

| XLogP3 | 0.01520 | [9] |

| InChI Key | LBOMVZHWFXVFLY-UHFFFAOYSA-N | [9][10] |

The low XLogP3 value and significant polar surface area underscore the compound's hydrophilic nature, a key attribute it imparts to larger molecules.

Spectroscopic Signature and Characterization

While authenticated spectra require empirical measurement, the expected spectroscopic signature of this compound can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and quality control.

Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -OH | δ 1.5-3.0 ppm (broad singlet) | Exchangeable proton of the primary alcohol. |

| -CH₂ -OH | δ 3.6-3.8 ppm (triplet) | Methylene protons adjacent to the hydroxyl group. | |

| -CH₂ -CH₂- | δ 1.7-1.9 ppm (quartet) | Methylene protons adjacent to the oxetane and the alcohol-bearing carbon. | |

| Oxetane CH | δ 3.0-3.3 ppm (multiplet) | Methine proton on the oxetane ring, deshielded by two ether linkages. | |

| Oxetane CH₂ | δ 4.3-4.7 ppm (multiplet) | Diastereotopic methylene protons of the oxetane ring, deshielded by the ether oxygen. | |

| ¹³C NMR | -C H₂-OH | δ ~60 ppm | Carbon of the primary alcohol. |

| -C H₂-CH₂- | δ ~35 ppm | Aliphatic linker carbon. | |

| Oxetane C H | δ ~38 ppm | Methine carbon of the oxetane ring. | |

| Oxetane C H₂ | δ ~75 ppm | Methylene carbons of the oxetane ring, significantly deshielded by the oxygen atom. | |

| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |

| C-H Stretch | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds. | |

| C-O Stretch | 1050-1150 cm⁻¹ (strong) | Strong absorbance from both the alcohol and the cyclic ether C-O bonds. |

Causality Behind Predictions: The chemical shifts in NMR are governed by the electronic environment of the nuclei.[12] In this compound, the electronegative oxygen atoms in the oxetane ring and the hydroxyl group cause significant deshielding (downfield shifts) for adjacent protons and carbons.[13] The complex splitting patterns (multiplicity) arise from spin-spin coupling between non-equivalent neighboring protons, as dictated by the n+1 rule.[13] The diastereotopic nature of the oxetane ring protons, due to the chiral center at C3, is expected to result in more complex multiplets than simple first-order patterns.

Synthesis and Reactivity

Plausible Synthetic Approach

This compound is a derivative that can be accessed from commercially available oxetane precursors. A robust and logical synthetic route would involve the chain extension of oxetan-3-one followed by reduction. This approach leverages well-established and high-yielding chemical transformations.

Caption: A plausible multi-step synthesis of this compound.

Protocol: Synthesis via Horner-Wadsworth-Emmons Olefination and Reduction

Causality: This protocol is designed for efficiency and control. The Horner-Wadsworth-Emmons reaction is a reliable method for forming a carbon-carbon double bond from a ketone, creating the necessary two-carbon extension.[14] Catalytic hydrogenation provides a clean and selective method to reduce the alkene without affecting the ester or the oxetane ring. Finally, a powerful reducing agent like LiAlH₄ is required for the complete reduction of the stable ethyl ester to the primary alcohol.

-

Step 1: Synthesis of Ethyl (oxetan-3-ylidene)acetate.

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases, forming the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in THF dropwise.

-

Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.

-

Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the target alkene.

-

-

Step 2: Synthesis of Ethyl (oxetan-3-yl)acetate.

-

Dissolve the product from Step 1 in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC or ¹H NMR until the disappearance of the alkene signals.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step.

-

-

Step 3: Synthesis of this compound.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under argon, add a solution of the ester from Step 2 in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor completion by TLC. Upon completion, cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield this compound.

-

Chemical Reactivity

The reactivity of this compound is dominated by its primary alcohol and the strained oxetane ring.

-

Reactions of the Hydroxyl Group : The primary alcohol can undergo standard transformations such as oxidation (to the corresponding aldehyde or carboxylic acid), esterification, and etherification (e.g., Williamson ether synthesis).

-

Oxetane Ring Stability : The oxetane ring is generally stable under neutral and basic conditions. However, its significant ring strain (~25.5 kcal/mol) makes it susceptible to ring-opening reactions under Lewis or Brønsted acidic conditions, a property that can be exploited synthetically.[15]

Caption: Primary reaction pathways for this compound.

Application in Medicinal Chemistry: A Practical Workflow

A common task for a medicinal chemist is to append a solubilizing group to a lipophilic aromatic core. This compound is an ideal reagent for this via O-alkylation.

Protocol: Incorporation via Mitsunobu Reaction

Causality: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with inversion of stereochemistry (though not relevant for this achiral alcohol). It is chosen here because it proceeds under mild, neutral conditions, which is ideal for complex substrates that may be sensitive to the strong bases required for a Williamson ether synthesis.

-

Setup : To a solution of the phenolic substrate (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction typically proceeds with a visible color change from yellow/orange to pale yellow.

-

Monitoring : Monitor the consumption of the starting phenol by TLC or LC-MS.

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification : Purify the crude residue directly by column chromatography. The triphenylphosphine oxide and reduced hydrazo-ester byproducts are typically removed effectively by silica gel chromatography.

Caption: A standard experimental workflow for Mitsunobu etherification.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires careful handling in a laboratory setting.[10]

| Hazard Class | GHS Code | Description |

| Physical | H227 | Combustible liquid |

| Health | H301 | Toxic if swallowed |

| H315 | Causes skin irritation | |

| H318 | Causes serious eye damage | |

| Environmental | H412 | Harmful to aquatic life with long-lasting effects |

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid contact with skin and eyes and prevent inhalation of vapors.[17]

-

Storage : Store in a tightly sealed container in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[10] Keep away from heat, sparks, and open flames.[17]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

This compound is more than a simple alcohol; it is a strategically designed building block that provides a direct route to incorporating the medicinally advantageous oxetane moiety. Its well-defined physicochemical properties, predictable reactivity, and proven utility make it an indispensable tool for medicinal chemists. By leveraging this reagent, researchers can systematically enhance the drug-like properties of lead compounds, addressing critical challenges in solubility, metabolic stability, and lipophilicity, thereby accelerating the journey from discovery to clinical development.

References

- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674. [Link]

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4517–4521. [Link]

- Gomtsyan, A., & Lee, C. H. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12389–12437. [Link]

- ChemBK. (n.d.). This compound.

- Chemexper. (n.d.). This compound - Free SDS search.

- MySkinRecipes. (n.d.). This compound.

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

- Stepan, A. F., Larionov, O. V., & de Kloe, G. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4949. [Link]

- ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF.

- ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF.

- ResearchGate. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

- Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- Google Patents. (n.d.). CN102212044A - Synthesis method for oxetane compounds.

- The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.

- ChemistryStudent. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting). [Link]

- ResearchGate. (n.d.). Isotopomers of ethanol detected by ²H NMR spectroscopy and the respective isotopic ratios.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 251922-46-0 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 16. fishersci.com [fishersci.com]

- 17. leap.epa.ie [leap.epa.ie]

An In-Depth Technical Guide to 2-(Oxetan-3-yl)ethanol (CAS: 251922-46-0) for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the more recent additions to the medicinal chemist's toolbox is the oxetane ring, a four-membered cyclic ether that has garnered significant attention for its unique conformational constraints and ability to modulate key drug-like properties. This guide focuses on a particularly valuable derivative, 2-(Oxetan-3-yl)ethanol (CAS: 251922-46-0), a versatile building block that is increasingly being incorporated into complex bioactive molecules. Its structure, featuring a primary alcohol extending from the 3-position of the oxetane ring, provides a convenient handle for synthetic elaboration, making it an attractive starting material for the synthesis of a diverse array of compounds. This document aims to provide a comprehensive technical overview of this compound, encompassing its fundamental properties, synthesis, and applications, with a particular focus on its role in the development of next-generation therapeutics.

Physicochemical Properties: A Quantitative Overview

The utility of any chemical building block is fundamentally dictated by its intrinsic physical and chemical characteristics. This compound is a colorless to light yellow liquid at room temperature, possessing a unique combination of polarity and moderate lipophilicity, which are desirable attributes in drug design. A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 251922-46-0 | |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 206 °C | |

| Density | 1.051 g/mL | |

| Flash Point | 96 °C | |

| Solubility | Soluble in polar solvents | |

| SMILES | C1COCC1CCO | |

| InChI Key | LBOMVZHWFXVFLY-UHFFFAOYSA-N |

The Oxetane Moiety in Drug Discovery: A Paradigm Shift in Molecular Design

The incorporation of the oxetane motif, and by extension this compound, into drug candidates is a strategic decision driven by the desire to optimize pharmacokinetic and pharmacodynamic profiles. The strained four-membered ring imparts a distinct three-dimensional character to molecules, which can lead to improved target engagement and selectivity. Furthermore, the oxetane unit is known to enhance aqueous solubility, reduce metabolic liability, and improve cell permeability, thereby overcoming common hurdles in drug development.

Mechanism of Property Modulation: A Causal Explanation

The advantageous properties conferred by the oxetane ring can be attributed to several factors:

-

Increased Polarity and Reduced Lipophilicity: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, increasing the overall polarity of the molecule. This can lead to improved aqueous solubility, a critical factor for oral bioavailability.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functional groups. This increased stability can lead to a longer in vivo half-life and a more favorable dosing regimen.

-

Conformational Rigidity: The strained nature of the four-membered ring restricts the conformational freedom of the molecule. This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

Case Study: this compound in the Synthesis of GPR35 Modulators

A compelling example of the application of this compound is its use as a key intermediate in the synthesis of modulators of G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that has been implicated in a variety of physiological processes, and its modulation holds therapeutic promise for a range of diseases. A patent for GPR35 modulators describes the use of this compound in the construction of novel bicyclic heteroaryl compounds.

GPR35 Signaling Pathway

Caption: Simplified GPR35 signaling pathway.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound via the catalytic hydrogenation of 3-(2-(benzyloxy)ethyl)oxetane. This self-validating system ensures a high-purity product suitable for further synthetic applications.

Materials and Equipment:

-

3-(2-(Benzyloxy)ethyl)oxetane

-

10% Palladium on activated carbon (Pd/C)

-

Anhydrous Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-(benzyloxy)ethyl)oxetane (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution. The catalyst should be handled in a fume hood and away from flammable solvents as it can be pyrophoric.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the system with hydrogen (typically to 1-3 atm, or use a balloon filled with hydrogen) and begin vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 24-48 hours at room temperature.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a membrane filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is typically the desired this compound, which can be further purified by distillation if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion: A Promising Future in Drug Discovery

This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features and ability to impart favorable physicochemical properties make it an attractive component for the design of novel therapeutics. As our understanding of the benefits of incorporating the oxetane moiety grows, we can anticipate that this compound will play an increasingly important role in the development of the next generation of innovative medicines. This guide provides a foundational understanding for researchers and drug development professionals to confidently and effectively utilize this promising compound in their synthetic endeavors.

References

The Oxetane Motif: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique conformational rigidity, polarity, and ability to act as a versatile bioisostere have propelled its integration into numerous drug discovery programs. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core synthetic strategies for accessing oxetane-containing compounds. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and explore the profound impact of this scaffold on the physicochemical properties of bioactive molecules.

The Rise of the Oxetane: More Than Just a Strained Ring

Historically, the synthesis of four-membered rings like oxetanes was often approached with caution due to inherent ring strain. However, pioneering work, notably by Carreira and colleagues, illuminated the remarkable stability and advantageous properties of appropriately substituted oxetanes, sparking an "oxetane rush" in the medicinal chemistry community.[1][2] The value of the oxetane scaffold lies in its multifaceted nature:

-

Bioisosterism: Oxetanes, particularly 3,3-disubstituted variants, are excellent bioisosteres for gem-dimethyl and carbonyl groups.[1][2][3] This substitution can enhance metabolic stability and aqueous solubility without the lipophilic penalty associated with gem-dimethyl groups.[1][2][4]

-

Improved Physicochemical Properties: The incorporation of an oxetane can significantly enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic clearance.[1][5][6] The polar nature of the ether oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets.[3]

-

Modulation of Basicity: The strong inductive electron-withdrawing effect of the oxetane ring can decrease the pKa of proximal amines, a valuable tool for fine-tuning the ionization state of drug candidates at physiological pH.[1][3]

-

Increased sp³ Character: In an era where "flat" molecules are often associated with promiscuous binding and poor pharmacokinetic profiles, the inherent three-dimensionality of the oxetane ring offers a route to molecules with improved spatial complexity.[7]

The successful integration of oxetanes is evidenced by their presence in numerous clinical candidates and the recently approved drug, rilzabrutinib.[6][8]

Core Synthetic Strategies for Oxetane Ring Construction

The synthesis of the oxetane ring poses challenges due to the combination of ring strain and the kinetics of cyclization.[9] However, a diverse array of methodologies has been developed to access variously substituted oxetanes.

Intramolecular Cyclization: The Workhorse Approach

The most common strategy for forming the oxetane ring is through intramolecular cyclization, primarily via the Williamson ether synthesis. This involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group.

Logical Workflow for Williamson Etherification

Caption: General workflow for oxetane synthesis via Williamson etherification.

A key consideration in this approach is the selective activation of one of the hydroxyl groups in the 1,3-diol precursor. This can be achieved through protecting group strategies or, in some cases, by leveraging the differential reactivity of primary versus secondary alcohols.

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane [5]

This protocol outlines a common sequence for preparing 3,3-disubstituted oxetanes, which are particularly valuable in medicinal chemistry.

Step 1: Diol Formation

-

To a solution of a substituted dimethyl malonate in anhydrous THF, add LiBH₄ portionwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction with aqueous HCl (1 M) at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude diol.

Step 2: Monotosylation

-

Dissolve the diol in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) portionwise.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into cold aqueous HCl (1 M) and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the monotosylated intermediate.

Step 3: Cyclization

-

Dissolve the monotosylated diol in anhydrous THF or DMF and cool to 0 °C.

-

Add sodium hydride (NaH) (1.2 equivalents) portionwise.

-

Stir at room temperature for 1-3 hours until the reaction is complete.

-

Carefully quench with water and extract with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify the resulting oxetane by distillation or column chromatography.

The Paternò–Büchi Reaction: A Photochemical Approach

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[10][11] The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene.[12]

Mechanism of the Paternò–Büchi Reaction

Caption: Simplified mechanism of the Paternò–Büchi reaction.

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be complex and are influenced by the electronic nature of the reactants and the stability of the intermediate diradical.[12] Recent advances have focused on using visible light and photosensitizers to make the reaction more accessible and controllable.[13]

Protocol 2: Synthesis of a Spirocyclic Oxetane via Paternò–Büchi Reaction [14]

This protocol is adapted from a method to create functionalized spirocyclic oxetanes, which are of growing interest in drug design.

Step 1: Reaction Setup

-

In a quartz reaction vessel, dissolve the cyclic ketone (e.g., cyclohexanone) and the alkene (e.g., maleic anhydride) in an appropriate solvent like acetonitrile or p-xylene. Note: p-xylene can suppress competing alkene dimerization.[14]

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

Step 2: Photolysis

-

Irradiate the solution with a medium-pressure mercury lamp (typically >300 nm to excite the ketone) while maintaining a constant temperature (e.g., 20 °C) using a cooling bath.

-

Monitor the reaction progress by GC-MS or ¹H NMR analysis of aliquots.

Step 3: Workup and Purification

-

Once the starting material is consumed or conversion plateaus, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

Purify the crude product mixture by column chromatography on silica gel to isolate the spirocyclic oxetane diastereomers.

Emerging Synthetic Methodologies

The demand for diverse oxetane building blocks has spurred the development of novel synthetic strategies.

-

C-C Bond Forming Cyclizations: An alternative to the traditional C-O bond formation, this strategy involves the cyclization of a precursor where the final bond formed is a C-C bond, expanding the range of accessible substitution patterns, particularly for 2-substituted oxetanes.[9]

-

Ring Expansion of Epoxides: The ring expansion of epoxides using sulfonium or sulfoxonium ylides (Corey-Chaykovsky reaction) provides a route to oxetanes.[9][15] This method is particularly useful for generating chiral oxetanes from enantiopure epoxides.

-

Biocatalysis: Recent breakthroughs have demonstrated the use of engineered halohydrin dehalogenase enzymes for the enantioselective formation and ring-opening of oxetanes.[16][17][18] This biocatalytic platform offers high efficiency and excellent enantioselectivity, providing access to valuable chiral building blocks.[19]

Table 1: Comparison of Core Oxetane Synthetic Strategies

| Method | Key Transformation | Common Precursors | Advantages | Limitations |

| Williamson Etherification | Intramolecular Sₙ2 | 1,3-Diols, Halohydrins | Widely applicable, reliable, good for 3,3-disubstitution | Requires multi-step precursor synthesis, potential for elimination side reactions |

| Paternò–Büchi Reaction | [2+2] Photocycloaddition | Carbonyls, Alkenes | Direct, atom-economical, access to complex structures | Often gives mixtures of regio/stereoisomers, requires specialized equipment |

| Epoxide Ring Expansion | Ylide-mediated expansion | Epoxides, Sulfonium ylides | Stereospecific, good for chiral synthesis | Limited to specific substitution patterns, ylide preparation |

| Biocatalysis | Enzymatic cyclization | Dihalogenated alcohols | High enantioselectivity, mild conditions, sustainable | Substrate scope limited by enzyme, requires enzyme development |

Reactivity and Derivatization: The Oxetane as a Synthetic Intermediate

While valued for their stability in a physiological context, the inherent ring strain of oxetanes allows for selective ring-opening reactions under specific conditions, making them useful synthetic intermediates.[13][20] These reactions typically proceed via nucleophilic attack at one of the ring carbons, often activated by a Lewis or Brønsted acid.[13][21]

The regioselectivity of the ring-opening is a critical consideration. Nucleophilic attack generally occurs at the less sterically hindered carbon in an Sₙ2-type fashion.[20][21] The ability to control this regioselectivity opens pathways to a variety of 1,3-difunctionalized compounds.

Diagram of Oxetane Ring-Opening Pathways

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chigroup.site [chigroup.site]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]

- 11. Paterno-Buechi Reaction [organic-chemistry.org]

- 12. Paterno buchi reaction | PPTX [slideshare.net]

- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 14. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocatalytic enantioselective formation and ring-opening of oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biocatalytic enantioselective formation and ring-opening of oxetanes | CoLab [colab.ws]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

The Oxetane Ring in Organic Chemistry: A Strategic Guide for Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has rapidly evolved from a synthetic curiosity into a highly valued structural motif in modern medicinal chemistry. Its distinctive conformational and electronic characteristics present a compelling alternative to more conventional functional groups, empowering chemists to address persistent challenges in drug design, including metabolic instability and suboptimal solubility. This in-depth technical guide provides a comprehensive analysis of the synthesis, reactivity, and strategic deployment of oxetanes in drug discovery. It is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and practical, step-by-step protocols for the seamless integration of this strained yet advantageous ring system into lead compounds.

Introduction: The Ascendancy of the Oxetane Moiety

The oxetane ring is a saturated heterocycle composed of three carbon atoms and one oxygen atom. For many years, the inherent ring strain of this four-membered system, estimated at approximately 25 kcal/mol, fostered a perception of instability and synthetic difficulty, thereby limiting its application in drug design.[1] However, this perspective has undergone a significant transformation. The ring strain, while substantial, does not inherently lead to kinetic instability but instead confers a unique array of properties that are exceptionally beneficial for medicinal chemistry.[2]

The constrained C-O-C bond angle of roughly 90° and the puckered conformation of the oxetane ring result in a distinct three-dimensional geometry.[1] When incorporated into a molecule, an oxetane can function as a "metabolic shield," effectively blocking sites that are prone to oxidative metabolism. Moreover, the polar oxygen atom can participate in hydrogen bonding interactions, which can enhance aqueous solubility and target engagement. Concurrently, the rigid scaffold can help to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty associated with binding.

Strategic Advantages of Oxetanes in Drug Design

The incorporation of an oxetane ring can serve as a potent strategy to overcome several critical hurdles in the drug discovery process:

-

Metabolic Stability: The substitution of metabolically vulnerable groups, such as gem-dimethyl or isopropyl moieties, with an oxetane can markedly increase a compound's half-life. The oxetane ring itself is generally resistant to degradation by cytochrome P450-mediated oxidation.

-

Aqueous Solubility: The introduction of the polar oxetane motif can substantially enhance the aqueous solubility of a compound, a pivotal factor for oral bioavailability. This approach is often more efficacious than the addition of traditional solubilizing groups like amines or alcohols.[3]

-

Lipophilicity and pKa Modulation: Oxetanes can act as effective isosteres for carbonyl groups, providing a less basic and more metabolically robust alternative.[4] The substitution pattern on the oxetane ring can be fine-tuned to modulate the lipophilicity and pKa of adjacent functional groups.[5]

-

Conformational Rigidity: The constrained nature of the oxetane ring can pre-organize a molecule into a bioactive conformation, which can lead to improvements in both potency and selectivity.

Synthesis of Oxetane Rings

The escalating importance of oxetanes has catalyzed the development of a wide array of synthetic methodologies. The selection of a synthetic route is contingent upon the desired substitution pattern and the overall complexity of the target molecule.

The Williamson Ether Synthesis

One of the most established and dependable methods for constructing the oxetane ring is the intramolecular Williamson ether synthesis. This approach entails the cyclization of a 1,3-halohydrin or a related substrate under basic conditions.[6]

Experimental Protocol: Synthesis of 3-Phenyloxetane

-

Step 1: Synthesis of 1-chloro-3-phenylpropan-2-ol. To a solution of styrene oxide (1.0 eq) in a suitable solvent such as diethyl ether, add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise at 0 °C. Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Step 2: Cyclization. To the crude 1-chloro-3-phenylpropan-2-ol, add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C in a polar aprotic solvent like THF. Allow the reaction to warm to room temperature and stir overnight.

-

Step 3: Work-up and Purification. Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyloxetane.

[2+2] Photocycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane.[7][8] This reaction is particularly advantageous for accessing highly substituted and structurally intricate oxetanes. The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties of the reactants and the stability of the diradical intermediates.[9]

Mechanism of the Paternò-Büchi Reaction

-

Photoexcitation: The carbonyl compound absorbs a photon, which promotes an n → π* transition to form an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

Alkene Addition: The excited carbonyl (in either the singlet or triplet state) adds to the ground-state alkene to form a diradical intermediate.

-

Ring Closure: Intramolecular radical recombination of the diradical intermediate results in the formation of the oxetane ring.

Caption: The Paternò-Büchi reaction mechanism.

Reactivity of Oxetane Rings

The reactivity of oxetanes is primarily characterized by ring-opening reactions, which are driven by the release of ring strain.[10] These reactions can be initiated by electrophiles, nucleophiles, or radicals, offering a versatile platform for subsequent functionalization.[11]

Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane is protonated or coordinated, which activates the ring for nucleophilic attack.[12] The regioselectivity of the ring opening is contingent upon the substitution pattern and the nature of the nucleophile.

-

For primary and secondary oxetanes: The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.

-

For tertiary oxetanes: The reaction can proceed through an SN1-like mechanism, involving the formation of a stabilized carbocation at the more substituted carbon.

Caption: Acid-catalyzed ring opening of an oxetane.

Experimental Protocol: Acid-Catalyzed Ring Opening of 2-Phenyloxetane with Methanol

-

Step 1: Reaction Setup. To a solution of 2-phenyloxetane (1.0 eq) in methanol, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).

-

Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Step 3: Work-up and Purification. Neutralize the reaction with a mild base, such as sodium bicarbonate solution. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the corresponding 1,3-diol monomethyl ether.

Base-Catalyzed Ring Opening

Ring opening under basic conditions is less frequent and generally necessitates a highly activated oxetane or a very potent nucleophile.[13] The reaction proceeds via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms of the oxetane ring.

Oxetanes as Bioisosteres in Medicinal Chemistry

A primary application of oxetanes in drug discovery is their use as bioisosteres for other common functional groups.[4] This strategy facilitates the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

Oxetane as a gem-Dimethyl Group Bioisostere

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can result in a significant improvement in aqueous solubility and metabolic stability.[14] The polar oxygen atom of the oxetane can function as a hydrogen bond acceptor, while the steric bulk of the ring can shield adjacent sites from metabolism.

| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane |

| Polarity | Non-polar | Polar |

| Solubility | Low | High |

| Metabolic Stability | Often labile | Generally stable |

| Hydrogen Bonding | None | Acceptor |

Oxetane as a Carbonyl Group Bioisostere

Oxetanes can also serve as effective bioisosteres for carbonyl groups.[15] This substitution can lead to enhanced metabolic stability and a reduction in the basicity of adjacent nitrogen atoms, which can be advantageous for optimizing a drug's pharmacokinetic profile.

| Property | Carbonyl Group | Oxetane Ring |

| Polarity | Polar | Polar |

| Hydrogen Bonding | Acceptor | Acceptor |

| Metabolic Stability | Susceptible to reduction | Generally stable |

| Basicity of Adjacent Amine | Higher | Lower |

Case Studies: Oxetane-Containing Drugs

The successful application of oxetanes in drug design is exemplified by several clinical candidates and approved drugs.[16]

-

Paclitaxel (Taxol®): This renowned anticancer agent features a complex tetracyclic core that includes an oxetane ring. The oxetane is indispensable for its microtubule-stabilizing activity.

-

Rilzabrutinib: Recently approved for the treatment of immune thrombocytopenia, this drug incorporates an oxetane moiety to enhance its physicochemical properties.[16]

-

Ziresovir: A clinical candidate for the treatment of respiratory syncytial virus (RSV) infection, ziresovir leverages an oxetane to improve its pharmacokinetic profile.[16]

Conclusion and Future Outlook

The oxetane ring has transitioned from a synthetic novelty to an invaluable tool in the medicinal chemist's repertoire. Its unique combination of properties enables the rational design of drug candidates with enhanced metabolic stability, solubility, and potency. The ongoing development of novel synthetic methods for the construction and functionalization of oxetanes will undoubtedly pave the way for the discovery of new and innovative therapeutics. As our understanding of the nuanced interplay between structure and function continues to deepen, the strategic incorporation of the oxetane motif is poised to assume an increasingly pivotal role in the future of drug discovery.

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

- Nishimura, T., & Unni, A. K. (2017). Reactions of Oxetanes. In Science of Synthesis: Knowledge Updates 2017/2 (pp. 379-418). Georg Thieme Verlag.

- Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., Zahoor, A. F., Hafeez, F., & Rizvi, S. M. A. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.

- Showell, G. A., & Mills, J. S. (2003). The role of isosterism in medicinal chemistry. Drug discovery today, 8(12), 551-556.

- Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-13. [Link]

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Application of the bioisosteric approach to the discovery of a novel class of potent and orally bioavailable factor Xa inhibitors: 3-((1R, 2S)-2-hydroxycyclohexyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide and its analogues. Journal of medicinal chemistry, 55(7), 3389-3405.

- Wang, M. M., Cornett, B., Nettles, J., Liotta, D. C., & Snyder, J. P. (2000). The Oxetane Ring in Taxol. The Journal of Organic Chemistry, 65(4), 1059-1068.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

- Wikipedia contributors. (2023, November 13). Paternò–Büchi reaction. In Wikipedia, The Free Encyclopedia.

- D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction—a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2096-2137. [Link]

- Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal.

- Brzęczek, A., & Gryko, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-140. [Link]

- Stepan, A. F., Larsson, O. M., & Kalgutkar, A. S. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 755-760. [Link]

- D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction—a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2096-2137.

- Scott, J. S., & Williams, G. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 8(12), 2187-2192. [Link]

- Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., Zahoor, A. F., Hafeez, F., & Rizvi, S. M. A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

- Chemistry university. (2021, February 4). Reactions of Oxetanes [Video]. YouTube. [Link]

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 7. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 8. Paterno-Buechi Reaction [organic-chemistry.org]

- 9. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. radtech.org [radtech.org]

- 12. tandfonline.com [tandfonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(Oxetan-3-yl)ethanol: A Versatile Building Block in Modern Drug Discovery

Abstract

The oxetane motif has emerged as a highly valuable structural unit in contemporary medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules. This guide provides a detailed examination of 2-(Oxetan-3-yl)ethanol, a key exemplar of a functionalized oxetane building block. We will explore its structural characteristics, nomenclature, and physicochemical properties. A comprehensive overview of a robust synthetic protocol is presented, alongside an analysis of its spectroscopic data. The underlying principles of the oxetane ring's utility as a bioisostere and its impact on metabolic stability and aqueous solubility are discussed, contextualizing the importance of this compound for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Oxetane Moiety

In the landscape of drug discovery, the pursuit of novel molecular architectures that enhance therapeutic profiles is perpetual. The four-membered cyclic ether, oxetane, has garnered significant attention for its unique combination of properties.[1] Unlike more flexible acyclic ethers or larger cyclic analogues like tetrahydrofuran (THF), the oxetane ring possesses a notable degree of ring strain (approximately 106 kJ/mol), which influences its chemical reactivity and conformational behavior.[2]

From a medicinal chemistry perspective, the incorporation of an oxetane ring can lead to profound improvements in a drug candidate's profile. It is often employed as a polar surrogate for gem-dimethyl or carbonyl groups. This substitution can enhance aqueous solubility, a critical factor for bioavailability, while simultaneously improving metabolic stability by blocking sites susceptible to oxidative metabolism.[3] The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, further influencing molecular interactions and solubility.[3] Given these benefits, functionalized oxetanes like this compound are increasingly sought-after building blocks for the synthesis of next-generation therapeutics.

Core Compound Analysis: this compound

IUPAC Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of an oxetane ring substituted at the 3-position with an ethanol group.

-

Molecular Formula: C₅H₁₀O₂

-

Molecular Weight: 102.13 g/mol

-

CAS Number: 251922-46-0

The structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application in organic synthesis and drug development, influencing factors such as reaction conditions, solubility, and formulation.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 206 °C | [4] |

| Density | 1.051 g/cm³ | [4] |

| Flash Point | 96 °C | [4] |

| pKa | 14.95 ± 0.10 (Predicted) | [4] |

| Storage | 2-8°C, sealed in a dry environment | [4] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the debenzylation of a protected precursor, 3-[2-(benzyloxy)ethyl]oxetane. This approach is advantageous as it utilizes a stable protecting group for the primary alcohol, which can be cleanly removed in the final step.

Synthetic Workflow

The overall synthetic strategy is illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenolysis

This protocol details the debenzylation of 3-[2-(benzyloxy)ethyl]oxetane to yield this compound.

Materials:

-

3-[2-(Benzyloxy)ethyl]oxetane

-

10% Palladium on carbon (Pd/C) catalyst

-

Anhydrous ethanol

-

Hydrogen gas (H₂)

-

Standard glassware for inert atmosphere reactions

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-[2-(benzyloxy)ethyl]oxetane (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach the reaction vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure or slightly above) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This process can take up to 48 hours.[4]

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis (NMR, IR, MS) of the final product, which should be consistent with the structure of this compound and show the absence of the benzyl protecting group.

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are indicative and may vary slightly depending on the solvent and concentration.

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.6 | t | 2H | -O-CH ₂- (oxetane) |

| ~ 4.4 | t | 2H | -O-CH ₂- (oxetane) |

| ~ 3.7 | t | 2H | -CH ₂-OH |

| ~ 3.0 | m | 1H | -CH - (oxetane) |

| ~ 1.8 | q | 2H | -CH ₂-CH₂OH |

| ~ 1.5 | br s | 1H | -OH |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 72.0 | -O-C H₂- (oxetane) |

| ~ 60.0 | -C H₂-OH |

| ~ 38.0 | -C H₂-CH₂OH |

| ~ 35.0 | -C H- (oxetane) |

The presence of signals corresponding to the oxetane ring protons and carbons, along with the characteristic signals for the ethanol side chain, confirms the structure. The absence of aromatic signals would verify the complete removal of the benzyl protecting group.

Applications in Drug Development and Beyond

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The primary alcohol functionality provides a reactive handle for a variety of chemical transformations, including:

-

Esterification and Etherification: To introduce the oxetane moiety into a larger molecule.

-

Oxidation: To form the corresponding aldehyde or carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

-

Conversion to Leaving Groups: The alcohol can be converted to a tosylate, mesylate, or halide, facilitating nucleophilic substitution reactions.

The incorporation of the 2-(oxetan-3-yl)ethyl moiety can impart the beneficial properties of the oxetane ring, such as increased polarity and metabolic stability, into a drug candidate. This strategic use of oxetane-containing building blocks is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Conclusion

This compound is a valuable and strategically important building block for researchers in organic synthesis and drug discovery. Its structure combines the advantageous physicochemical properties of the oxetane ring with a versatile primary alcohol functional group. The synthetic route via debenzylation is a reliable method for its preparation. A thorough understanding of its properties and reactivity, as detailed in this guide, will empower scientists to effectively utilize this compound in the development of novel and improved therapeutics.

References

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.

- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

- Bull, J. A., & Croft, A. K. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12234.

- Zhang, J., & Zhang, L. (2010). Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. Organic letters, 12(21), 5108-5111.

- MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Masterson, D. S. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

- Wikipedia. (2023). Lithium aluminium hydride.

- Slideshare. (2018). 2. LiAlH4.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).

- Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (2016). Study on Synthesis Of Oxetan-3-ol.

- Connect Journals. (2017). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-(Oxetan-3-yl)ethanol

Executive Summary

This guide provides a detailed exploration of the retrosynthetic analysis for 2-(Oxetan-3-yl)ethanol, a molecule of interest for drug development due to the valuable physicochemical properties imparted by the oxetane motif. We dissect three primary retrosynthetic strategies, evaluating the merits and challenges of each approach. The discussion progresses from logical bond disconnections to the formulation of practical, forward-synthetic plans. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only theoretical analysis but also actionable, step-by-step protocols for the most viable synthetic routes, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry.[1] Its utility stems from its unique ability to act as a versatile bioisostere, often replacing gem-dimethyl or carbonyl groups in lead compounds.[2] This substitution can trigger profound and beneficial changes in a molecule's properties, including increased aqueous solubility, improved metabolic stability, reduced lipophilicity, and favorable conformational rigidity.[3] The strained C–O–C bond angle exposes the oxygen's lone pairs, making the oxetane an excellent hydrogen bond acceptor, a feature that can be critical for target engagement.[4]

This compound is a fundamental building block that incorporates this valuable scaffold, providing a primary alcohol handle for further synthetic elaboration. A robust and logical synthetic strategy is paramount for accessing this and related structures efficiently. This guide focuses on the deconstruction of the target molecule through retrosynthesis to reveal logical and efficient pathways for its construction.

The Logic of Retrosynthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. This process involves mentally breaking bonds (disconnections) to identify "synthons"—idealized fragments that correspond to tangible "synthetic equivalents." This logical framework allows chemists to devise multiple synthetic routes, which can then be evaluated for feasibility, efficiency, and scalability.

Retrosynthetic Strategy A: Cα-Cβ Side-Chain Disconnection

The most intuitive disconnection point in this compound is within the ethanol side chain, specifically between the α and β carbons relative to the oxetane ring. This approach simplifies the target into an oxetane-based C1 electrophile and a C1 nucleophile.

Logical Framework: Disconnection to Synthesis

This disconnection strategy leads directly to oxetane-3-carbaldehyde as a key intermediate. The synthetic challenge is then transformed into a two-step sequence: olefination to install the second carbon, followed by a selective hydration to yield the primary alcohol.

Caption: Retrosynthetic deconstruction via Cα-Cβ disconnection.

This pathway is attractive due to the high reliability and predictability of the proposed reactions. The Wittig reaction is a classic and robust method for alkene synthesis from aldehydes, while hydroboration-oxidation provides anti-Markovnikov hydration with excellent regioselectivity, ensuring the formation of the desired primary alcohol.[5][6]

Retrosynthetic Strategy B: C3-Cα Side-Chain Disconnection

An alternative approach involves disconnecting the entire ethanol side chain from the oxetane ring at the C3 position. This strategy requires an oxetane-3-yl nucleophile (or electrophile) and a corresponding C2 electrophile (or nucleophile).

Logical Framework: Disconnection to Synthesis

The most powerful execution of this strategy involves an oxetane-3-yl organometallic species, such as a Grignard reagent, acting as the nucleophile. The corresponding C2 electrophile is ethylene oxide. The ring-opening of ethylene oxide by a nucleophile is a highly efficient and irreversible method for installing a 2-hydroxyethyl group.[7]

Caption: Retrosynthetic deconstruction via C3-Cα disconnection.

This route is compelling due to its convergency, forming the entire side chain in a single, high-yielding step. The primary challenge lies in the preparation and handling of the oxetane-3-yl Grignard reagent, as strained cyclic ethers can sometimes exhibit challenging reactivity. However, this approach is well-documented and represents a powerful synthetic tool.[1]

Retrosynthetic Strategy C: C-O Ring Disconnection

A fundamentally different approach is to construct the oxetane ring itself as a key step of the synthesis. This involves disconnecting one of the C-O bonds of the heterocyclic ring.

Logical Framework: Disconnection to Synthesis

This disconnection points to an acyclic precursor: a 1,3-diol with the requisite side chain already in place. The forward synthesis then relies on an intramolecular Williamson ether synthesis, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate) and the other acts as an intramolecular nucleophile under basic conditions to close the ring.[8][9] The required precursor is 2-(2-hydroxyethyl)propane-1,3-diol.

Caption: Retrosynthetic deconstruction via C-O ring disconnection.

While this route is certainly viable, it often involves more steps compared to strategies A and B. The synthesis of the triol precursor and the need for selective activation of one of the primary hydroxyl groups can add complexity and potentially lower the overall yield.

Synthetic Execution & Experimental Protocols

Based on the retrosynthetic analysis, Strategies A and B represent the most efficient and practical approaches. Below are detailed protocols for these routes, starting from commercially available materials.

Key Intermediate: Oxetane-3-carbaldehyde (for Strategy A)

Oxetane-3-carbaldehyde can be readily prepared by the oxidation of the commercially available (oxetan-3-yl)methanol. Mild oxidation conditions are required to prevent over-oxidation or decomposition of the strained ring.[10]

Protocol 1: Oxidation of (Oxetan-3-yl)methanol

-

To a stirred solution of (oxetan-3-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

The resulting solution of crude oxetane-3-carbaldehyde in DCM is typically used immediately in the next step without extensive purification due to its volatility.[10]

Route A Protocol: Wittig Olefination and Hydroboration

Step 1: Wittig Reaction to form 3-Vinyloxetane [5][11]

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq), dropwise. A characteristic color change (typically to orange or yellow) indicates the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction back to 0 °C and add the crude solution of oxetane-3-carbaldehyde (1.0 eq) in DCM/THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a pentane/ether gradient) to yield 3-vinyloxetane.

Step 2: Hydroboration-Oxidation

-

Under an inert atmosphere, dissolve 3-vinyloxetane (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add borane-THF complex solution (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of hydrogen peroxide (30% aq. H₂O₂).

-

Stir the mixture at room temperature for 1-2 hours.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to afford this compound.

Route B Protocol: Grignard Reaction with Ethylene Oxide

Step 1: Synthesis of 3-Bromoxetane 3-Bromoxetane can be synthesized from oxetan-3-ol via an Appel reaction or by treatment with other brominating agents like PBr₃.

Step 2: Grignard Formation and Reaction [7][12]

-

In a flame-dried, three-neck flask equipped with a condenser, place magnesium turnings (1.5 eq) and a small crystal of iodine.

-

Add a small amount of a solution of 3-bromoxetane (1.0 eq) in anhydrous THF. Initiate the reaction with gentle heating if necessary.

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromoxetane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Add a solution of ethylene oxide (1.5-2.0 eq) in anhydrous THF dropwise via a cannula. Caution: Ethylene oxide is a toxic, flammable gas; handle with extreme care in a well-ventilated fume hood.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench slowly by adding saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield this compound.